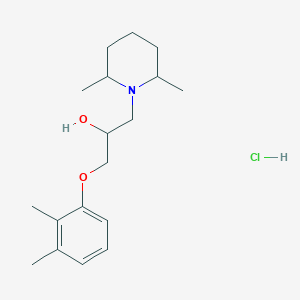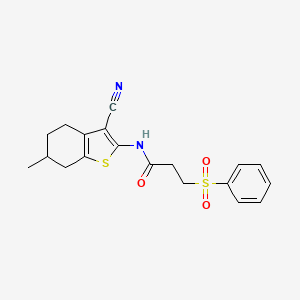![molecular formula C19H17ClN4O2 B6480584 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol CAS No. 1216489-00-7](/img/structure/B6480584.png)
4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol” is a complex organic molecule. It contains a quinazolin-2-yl group, which is a type of nitrogen-containing heterocycle . The molecule also contains a furan-2-yl group, which is a five-membered ring with oxygen and four carbon atoms . The furan ring is attached to the quinazolin ring via a methylamino group .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. While the exact structure of this compound was not found, similar compounds have been analyzed using techniques such as X-ray crystallography . These techniques provide detailed information about the atomic coordinates, bond lengths, and bond angles in the molecule .Scientific Research Applications
4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol has been studied extensively for its potential medical applications. For example, it has been found to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for further research in the field of cancer treatment. In addition, this compound has also been studied for its potential anti-microbial effects, with promising results.
Mechanism of Action
The exact mechanism of action of 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol is not yet fully understood. However, it is believed that the compound targets certain cellular pathways, such as those involved in inflammation and cancer. In particular, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory cascade, as well as to interfere with the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory and anti-cancer properties, as well as to possess anti-microbial effects. In addition, this compound has also been found to possess anti-oxidant and anti-apoptotic properties, as well as to possess anti-bacterial and anti-viral activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol in laboratory experiments is its ability to target multiple cellular pathways. This makes it an ideal candidate for further research in the field of cancer treatment, as well as for the development of new anti-inflammatory and anti-microbial drugs. However, one of the major limitations of using this compound in laboratory experiments is its relatively low solubility in water, making it difficult to work with in aqueous solutions.
Future Directions
The potential applications of 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol are vast, and there are numerous areas of research that could benefit from further study. For example, further research could be conducted to explore the compound’s potential as an anti-cancer agent, as well as its potential as an anti-inflammatory and anti-microbial drug. In addition, further research could be conducted to explore the compound’s potential as an anti-oxidant and anti-apoptotic agent, as well as its potential as an anti-bacterial and anti-viral agent. Finally, further research could be conducted to explore the compound’s potential as an immunomodulatory agent, as well as its potential as a drug delivery system.
Synthesis Methods
4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol can be synthesized in a multi-step process utilizing various organic reactions. The first step involves the condensation of furan-2-ylmethylamine and an appropriate quinazoline derivative, followed by the reduction of the resulting quinazoline. The final step involves the oxidation of the reduced quinazoline, resulting in the formation of this compound.
Properties
IUPAC Name |
4-[[4-(furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2.ClH/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15;/h1-11,24H,12H2,(H2,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDPRUSCRBYBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B6480502.png)
![{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride](/img/structure/B6480508.png)

![5-amino-N-(4-bromophenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480527.png)
![5-amino-N-(2,5-diethoxyphenyl)-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6480536.png)
![ethyl 6-[(benzenesulfonyl)methyl]-4-(4-ethoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480539.png)
![ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480541.png)
![ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480559.png)
![ethyl 6-[(4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6480566.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6480590.png)
![methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6480592.png)
![1-[(2-fluorophenyl)methoxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6480593.png)
![5-{1-[(4-bromo-2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]pentanamide](/img/structure/B6480595.png)
